Fmoc-Phe-Lys(Boc)-PAB

Description

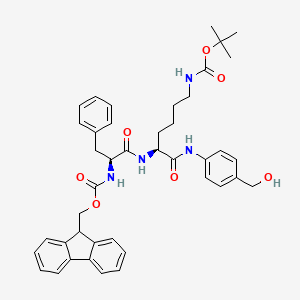

Fmoc-Phe-Lys(Boc)-PAB is a peptide-based compound widely used in solid-phase peptide synthesis (SPPS) and antibody-drug conjugate (ADC) development. Its structure comprises:

- Fmoc (9-Fluorenylmethyloxycarbonyl): A base-labile protecting group for the N-terminal amine, removable under alkaline conditions (e.g., piperidine) .

- Phe (Phenylalanine): A hydrophobic amino acid contributing to peptide stability and structural rigidity.

- Lys(Boc): A lysine residue with a Boc (tert-butoxycarbonyl) group protecting its ε-amino group, removable via strong acids like trifluoroacetic acid (TFA) .

- PAB (para-Aminobenzyloxy): A self-immolative linker enabling controlled drug release in ADCs through enzymatic or hydrolytic cleavage .

Properties

IUPAC Name |

tert-butyl N-[(5S)-5-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]-6-[4-(hydroxymethyl)anilino]-6-oxohexyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H48N4O7/c1-42(2,3)53-40(50)43-24-12-11-19-36(38(48)44-30-22-20-29(26-47)21-23-30)45-39(49)37(25-28-13-5-4-6-14-28)46-41(51)52-27-35-33-17-9-7-15-31(33)32-16-8-10-18-34(32)35/h4-10,13-18,20-23,35-37,47H,11-12,19,24-27H2,1-3H3,(H,43,50)(H,44,48)(H,45,49)(H,46,51)/t36-,37-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSNKYAMDHPYUFM-BCRBLDSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)NC1=CC=C(C=C1)CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H48N4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

720.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Selection

The choice of resin impacts loading efficiency and final product purity. Common resins include:

| Resin Type | Functional Group | Loading Capacity (mmol/g) | Application |

|---|---|---|---|

| Rink Amide | Amide | 0.3–0.7 | C-terminal amide peptides |

| 2-Chlorotrityl Chloride | Chloride | 0.8–1.2 | Acid-sensitive sequences |

| Wang Resin | Hydroxyl | 0.4–0.6 | General-purpose synthesis |

Rink amide resin is preferred for this compound due to its stability during repetitive Fmoc deprotections.

Stepwise Synthesis Protocol

Resin Activation and First Amino Acid Loading

Fmoc Deprotection

Phe and PAB Incorporation

-

Fmoc-Phe-OH Coupling :

-

PAB Spacer Attachment :

Boc Group Retention

The tert-butyloxycarbonyl (Boc) group on lysine remains intact during Fmoc deprotections and is only removed during final TFA cleavage.

Coupling Reagent Optimization

Coupling efficiency is critical for preventing deletion sequences. Comparative studies highlight the following:

| Reagent | Relative Rate | Side Product Risk | Suitable for Sterically Hindered AAs |

|---|---|---|---|

| HATU | High | Low | Yes |

| HCTU | Moderate | Moderate | No |

| PyBOP | High | High (racemization) | Yes |

HATU is preferred for this compound due to its rapid kinetics and low epimerization risk.

Cleavage and Global Deprotection

The final peptide-resin is treated with a cleavage cocktail to release the product and remove protecting groups:

-

Cocktail Composition : TFA (95%), water (2.5%), triisopropylsilane (2.5%).

-

Time : 2–4 hours at room temperature.

-

Boc Removal : The Boc group on lysine is cleaved under these acidic conditions, yielding the free amine.

Purification and Characterization

-

Crude Product Isolation : Precipitation in cold diethyl ether, followed by centrifugation.

-

HPLC Purification :

-

Mass Spectrometry : ESI-MS or MALDI-TOF confirms molecular weight (Calc. for C42H48N4O7: 720.87 Da).

Industrial-Scale Considerations

Automated synthesizers enhance reproducibility for large-scale production:

Challenges and Mitigation Strategies

Applications in ADC Development

This compound serves as a protease-cleavable linker in ADCs, enabling targeted drug release. Its stability during synthesis and controlled degradation in lysosomes make it ideal for conjugating cytotoxic agents to antibodies .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Phe-Lys(Boc)-PAB undergoes several types of chemical reactions:

Deprotection: Removal of the Fmoc and Boc protecting groups using piperidine and trifluoroacetic acid (TFA), respectively.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Substitution Reactions: Introduction of various functional groups to the peptide chain.

Common Reagents and Conditions

Deprotection: Piperidine (20% in DMF) for Fmoc removal; TFA (95%) for Boc removal.

Coupling: HATU or HBTU in the presence of DIPEA.

Substitution: Various reagents depending on the desired functional group.

Major Products Formed

Deprotected Peptides: Resulting from the removal of Fmoc and Boc groups.

Extended Peptide Chains: Formed through coupling reactions with other amino acids.

Scientific Research Applications

Peptide Synthesis

- Solid-Phase Peptide Synthesis (SPPS) : Fmoc-Phe-Lys(Boc)-PAB serves as a crucial building block in SPPS, allowing for the stepwise assembly of peptides. Its protective groups ensure high yield and purity, which are essential for both research and therapeutic applications .

- Complex Peptide Formation : The compound facilitates the synthesis of complex peptides that can be used in various biochemical assays and therapeutic contexts .

Proteomics Research

- Synthetic Peptide Libraries : this compound is instrumental in constructing synthetic peptide libraries for screening protein interactions. These libraries are vital for identifying binding motifs and functional domains within proteins, aiding in the understanding of protein functions and interactions .

Drug Discovery

- Peptidomimetics Development : The compound is utilized to create peptidomimetics—peptides modified to enhance stability and bioavailability. This application is critical for developing new therapeutic agents targeting diseases such as cancer and infectious diseases .

- Antibody-Drug Conjugates (ADCs) : this compound acts as a cleavable linker in the synthesis of ADCs, enhancing selective drug release and reducing off-target effects. This specificity improves the therapeutic index of cancer treatments .

Immunology Studies

- Vaccine Development : In immunological research, this compound is used to synthesize peptide antigens that mimic pathogen-derived antigens. These synthetic peptides elicit specific immune responses, which are crucial for developing targeted vaccines .

Case Study 1: Selective Drug Release

Research demonstrated that ADCs utilizing this compound exhibited reduced off-target effects while maintaining efficacy against cancer cells compared to traditional therapies. This highlights the compound's role in enhancing therapeutic specificity .

Case Study 2: Enzyme Interaction Studies

Investigations revealed that this compound could be selectively cleaved by specific proteases, confirming its utility in targeted therapy applications. This selectivity is crucial for minimizing side effects during treatment .

Case Study 3: Stability and Biocompatibility

Studies have shown that this compound maintains stability in circulation while being non-toxic and not triggering unwanted immune responses. This characteristic makes it an ideal candidate for clinical applications in drug delivery systems .

Mechanism of Action

The mechanism of action of Fmoc-Phe-Lys(Boc)-PAB involves its role as a building block in peptide synthesis. The Fmoc and Boc groups protect the amino and epsilon amino groups, respectively, preventing unwanted side reactions during peptide elongation. Upon deprotection, the free amino groups can participate in further coupling reactions, allowing for the synthesis of longer peptide chains.

Comparison with Similar Compounds

Critical Considerations in Compound Selection

Protection Group Compatibility: Boc requires strong acids (e.g., TFA) for removal, while Trt or Mmt (monomethoxytrityl) enables gentler deprotection .

Drug Release Triggers : PAB linkers are optimal for lysosomal cleavage, whereas PNP variants suit extracellular enzyme-rich environments .

Functional Additives : Fluorophores (e.g., Mc) or biotin tags expand utility in imaging but may alter pharmacokinetics .

Biological Activity

Fmoc-Phe-Lys(Boc)-PAB is a synthetic peptide compound widely utilized in peptide synthesis and drug development. It consists of three main components: fluorenylmethyloxycarbonyl (Fmoc) protecting group, phenylalanine (Phe), and lysine (Lys) with a tert-butyloxycarbonyl (Boc) protecting group. This compound serves as a crucial building block in the synthesis of peptides and proteins, particularly in the development of peptide-based therapeutics.

Chemical Structure and Synthesis

The synthesis of this compound typically involves several key steps:

- Fmoc Protection : The amino group of phenylalanine is protected using the Fmoc group.

- Boc Protection : The epsilon amino group of lysine is protected using the Boc group.

- Coupling : The protected phenylalanine and lysine are coupled using coupling reagents like HATU or HBTU in the presence of a base such as N,N-diisopropylethylamine (DIPEA).

- Solid-Phase Peptide Synthesis (SPPS) : The product is attached to a resin for further elongation.

The mechanism of action involves the removal of protecting groups to allow for further coupling reactions, enabling the synthesis of longer peptide chains .

Applications in Research

This compound is extensively used in various biological research applications, including:

- Peptide-Based Drug Development : The compound plays a significant role in synthesizing antimicrobial peptides, cancer therapeutics, and hormone analogs.

- Protein-Protein Interactions : It aids in studying interactions between proteins and enzymes, contributing to understanding cellular mechanisms .

- Antibody-Drug Conjugates (ADCs) : this compound serves as a linker in ADCs, allowing for targeted delivery of cytotoxic drugs to specific cells. This application is particularly relevant in cancer therapy, where selective targeting can minimize side effects and enhance therapeutic efficacy .

Case Studies

- Antibody Conjugates : In studies involving antibody-drug conjugates, this compound has been utilized to improve the efficacy of drug delivery systems. For instance, conjugates formed with this linker demonstrated enhanced targeting capabilities and improved therapeutic outcomes compared to non-targeted approaches .

- Tumor-Specific Drug Delivery : Research has shown that drug conjugates utilizing this compound can be selectively activated at tumor sites through enzymatic cleavage by tumor-associated proteases. This mechanism allows for localized drug release, reducing systemic toxicity while maximizing therapeutic effects on tumors .

The biological activity of this compound is primarily attributed to its role as a peptide linker that facilitates selective drug release upon enzymatic cleavage. The compound's structure allows it to be cleaved by specific proteases found in tumor environments, leading to the release of active drug moieties directly at the target site. This selectivity is crucial for enhancing the therapeutic index of anticancer drugs .

Summary Table of Biological Activities

| Application | Description |

|---|---|

| Peptide Synthesis | Serves as a building block for complex peptides and proteins. |

| Drug Development | Used in synthesizing antimicrobial peptides and cancer therapeutics. |

| Antibody-Drug Conjugates | Functions as a linker for targeted delivery systems in cancer therapy. |

| Protein-Protein Interactions | Aids in studying interactions that are critical for cellular functions and disease mechanisms. |

Q & A

Q. What are the critical functional groups in Fmoc-Phe-Lys(Boc)-PAB, and how do they influence its role in peptide synthesis?

this compound comprises four functional groups:

- Fmoc (9-Fluorenylmethyloxycarbonyl) : Protects the α-amino group during solid-phase peptide synthesis (SPPS), preventing unwanted side reactions. It is removed under basic conditions (e.g., 20% piperidine in DMF) to expose the amino group for chain elongation .

- Phe (Phenylalanine) : A hydrophobic amino acid that enhances peptide stability and influences secondary structure formation .

- Lys(Boc) : The ε-amino group of lysine is protected by a tert-butoxycarbonyl (Boc) group, which is acid-labile (removed with TFA). This allows selective deprotection for conjugation or modification .

- PAB (para-Aminobenzyl) : Acts as a self-immolative spacer in antibody-drug conjugates (ADCs), enabling controlled drug release via enzymatic cleavage (e.g., by cathepsin B) .

Methodological Insight : Optimize SPPS by alternating Fmoc deprotection (piperidine) and coupling steps (HOBt/DIC activation). Monitor reaction efficiency via Kaiser or chloranil tests .

Q. How is this compound characterized for purity and structural integrity in research settings?

Key analytical techniques include:

- HPLC : Reverse-phase HPLC with UV detection (λ = 214 nm for peptide bonds) to assess purity (≥95% for research use) .

- Mass Spectrometry (MS) : MALDI-TOF or ESI-MS to confirm molecular weight (e.g., 885.96 g/mol for this compound-PNP) .

- NMR : 1H/13C NMR to verify protection group integrity (e.g., Fmoc aromatic protons at 7.3–7.8 ppm) .

Data Contradiction Note : Discrepancies in purity reports (e.g., 90% vs. 98%) may arise from storage conditions (-20°C recommended) or synthesis batch variability .

Advanced Research Questions

Q. How can researchers optimize the enzymatic cleavage efficiency of the PAB linker in ADCs under physiological conditions?

The PAB spacer’s drug release kinetics depend on:

- Enzyme Specificity : Cathepsin B cleaves the Phe-Lys dipeptide linker, but activity varies with pH (optimal at lysosomal pH 4.5–5.5) .

- Linker Modifications : Introduce hydrophilic groups (e.g., PEG) to enhance solubility and reduce aggregation, improving enzyme accessibility .

- In Vitro Validation : Use fluorogenic substrates (e.g., Z-Phe-Lys-AMC) to quantify cleavage rates in cell lysates .

Experimental Design : Compare release kinetics in buffer (pH 5.0) vs. human plasma to evaluate stability and off-target cleavage .

Q. What strategies address synthetic challenges in this compound synthesis, such as incomplete coupling or side reactions?

Common issues and solutions:

- Incomplete Coupling : Use double coupling protocols with HATU/Oxyma Pure activation for sterically hindered residues .

- Side Reactions : Minimize aspartimide formation by avoiding prolonged exposure to base (e.g., limit piperidine deprotection to 2 × 5 min) .

- Hygroscopic Intermediates : Store Boc-protected intermediates under argon to prevent hydrolysis .

Data Analysis : Track coupling efficiency via LC-MS after each step. For persistent issues, employ microwave-assisted SPPS to enhance reaction rates .

Q. How does the Boc protection on lysine impact conjugation efficiency in ADC development?

The Boc group:

- Prevents Premature Reactivity : Shields the ε-amino group during ADC assembly, ensuring site-specific conjugation (e.g., via maleimide-thiol chemistry) .

- Enables Controlled Deprotection : Acidic cleavage (50% TFA in DCM) post-conjugation exposes lysine for secondary modifications (e.g., PEGylation) .

Case Study : In a model ADC, Boc deprotection increased drug-to-antibody ratio (DAR) from 2.1 to 3.8, enhancing cytotoxicity in HER2+ cancer cells .

Methodological and Data Analysis Questions

Q. How should researchers resolve contradictions in reported cleavage rates of PAB linkers across studies?

Potential factors causing variability:

- Enzyme Source : Recombinant vs. endogenous cathepsin B may differ in activity .

- Linker Stereochemistry : D-amino acids in the linker resist enzymatic cleavage, altering release profiles .

Recommendation : Standardize assays using commercial cathepsin B (e.g., Sigma-Aldrich) and include positive controls (e.g., Val-Cit-PAB) for cross-study comparison .

Q. What are best practices for handling this compound’s hygroscopic nature during SPPS?

Q. Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.